molecular formula C₁₇H₁₉D₇N₂O B1155760 (S)-Ropivacaine N-Isopropyl-d7

(S)-Ropivacaine N-Isopropyl-d7

Cat. No.: B1155760
M. Wt: 281.44
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Principles of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a critical technique in modern pharmaceutical research, providing profound insights into the behavior of drug molecules within biological systems. The foundational principle of this method involves the substitution of one or more atoms in a compound with their non-radioactive (stable) isotopes. longdom.org Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. mdpi.com Commonly used stable isotopes in drug development include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). caymanchem.com

This substitution creates a "labeled" version of the drug that is chemically and biologically equivalent to the unlabeled parent drug but physically distinguishable due to its higher mass. researchgate.netnih.gov This physical distinction allows researchers to trace, track, and quantify the drug and its metabolites with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). longdom.orgnih.gov

The application of stable isotope labeling is extensive throughout the drug discovery and development process. It is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which are essential for understanding the pharmacokinetic profile of a new drug candidate. mdpi.com By administering a labeled drug, scientists can follow its journey through an organism, identify metabolic pathways, and determine the structure of metabolites. caymanchem.comresearchgate.net This detailed molecular tracking helps in optimizing drug candidates for better efficacy and metabolic stability. mdpi.com

The Pivotal Role of Deuterated Analogs as Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), achieving precision and accuracy is paramount. vulcanchem.com An internal standard (IS) is a compound of known concentration added to samples to correct for variability during the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. veeprho.comwiley.com

The ideal internal standard has chemical and physical properties that are nearly identical to the analyte being measured. wiley.com Stable isotope-labeled (SIL) compounds, especially deuterated analogs, are widely considered the "gold standard" for use as internal standards in LC-MS-based bioanalysis. vulcanchem.comnih.gov A deuterated analog is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium.

Because the substitution of hydrogen with deuterium results in only a minimal change to the molecule's chemical properties, the deuterated internal standard behaves almost identically to the unlabeled analyte during sample preparation and analysis. wiley.com It typically co-elutes with the analyte chromatographically and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. veeprho.com However, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass. vulcanchem.com This co-eluting, yet mass-differentiated, behavior allows the deuterated IS to accurately compensate for variations, leading to highly robust, sensitive, and reliable quantification of the target drug in complex biological matrices like plasma or urine. nih.govveeprho.com

Properties

Molecular Formula

C₁₇H₁₉D₇N₂O

Molecular Weight

281.44

Synonyms

(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl-d7)-2-piperidinecarboxamide;  Ropivacaine Impurity E-d7

Origin of Product

United States

Synthesis and Isotopic Characterization Methodologies for S Ropivacaine N Isopropyl D7

Synthetic Pathways and Approaches for Deuterium (B1214612) Incorporation in Ropivacaine (B1680718) Analogs

The synthesis of (S)-Ropivacaine N-Isopropyl-d7 originates from the established synthetic routes for ropivacaine and its analogs. The core of the molecule is the (S)-pipecoloxylidide structure, which is typically produced through the resolution of a racemic mixture or via an enantioselective synthesis. researchgate.netgoogle.com

The key step for producing the target molecule is the N-alkylation of the (S)-pipecoloxylidide intermediate. While the synthesis of Ropivacaine involves N-propylation, the synthesis of its N-isopropyl analog, known as Ropivacaine EP Impurity E, involves introducing an isopropyl group. synzeal.comclearsynth.com To create the deuterated version, a deuterated isopropyl source is required for this alkylation step.

A common synthetic approach is reductive amination. This involves reacting the secondary amine of the (S)-pipecoloxylidide intermediate with a deuterated ketone, specifically acetone-d6, in the presence of a reducing agent. Alternatively, direct alkylation can be achieved using a deuterated alkyl halide, such as 2-bromopropane-d7. usda.gov The use of deuterated reagents like deuterium gas (D2) or deuterated solvents in conjunction with a metal catalyst is a fundamental strategy for incorporating deuterium into organic molecules. vulcanchem.comsnnu.edu.cn Transition-metal-catalyzed hydrogen isotope exchange (HIE) represents an efficient method for deuterium labeling, allowing for the incorporation of deuterium atoms at specific positions within a molecule. researchgate.netacs.org

Table 1: Hypothetical Final Step Synthesis for this compound

Reactant 1 Reactant 2 Reagent/Catalyst Product Method
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Acetone-d6 Sodium triacetoxyborohydride This compound Reductive Amination
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide 2-Bromopropane-d7 Potassium carbonate This compound N-Alkylation

Analytical Techniques for Assessment of Isotopic Purity and Enrichment

The determination of isotopic purity and the degree of deuterium enrichment are critical quality control steps in the synthesis of any deuterated compound. rsc.orgnih.gov The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.orgomicronbio.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for evaluating isotopic enrichment. rsc.org By analyzing the mass-to-charge (m/z) ratio, MS can distinguish between the target deuterated compound and its non-deuterated counterpart, as well as any partially deuterated isotopologues. vulcanchem.commusechem.com For this compound, the molecular ion peak will be 7 mass units higher than the non-deuterated analog. The relative intensities of these peaks in the mass spectrum allow for the calculation of the percentage of isotopic enrichment. rsc.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used, where specific fragmentations of the molecule are monitored to enhance selectivity and sensitivity. nih.govnih.gov For instance, ropivacaine-d7 (deuterated on the propyl group) is monitored through the fragmentation of the parent ion m/z 282.1 to the fragment ion m/z 133.1. nih.govethernet.edu.et

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the specific sites of deuterium incorporation. rsc.orgbrightspec.com In ¹H NMR (Proton NMR), the absence of signals at the positions where hydrogen atoms have been replaced by deuterium confirms successful labeling. Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the signals from the incorporated deuterium atoms, confirming their location. Quantitative NMR (qNMR) methods can also be employed to determine the level of isotopic enrichment by comparing the integrals of specific signals to an internal standard. omicronbio.comacs.orgnih.gov The combination of MS and NMR provides a comprehensive characterization of the isotopic composition of the synthesized compound. rsc.org

Stereochemical Purity Evaluation of Enantiomerically Pure Deuterated Compounds

Since ropivacaine's therapeutic and toxicological profile is dependent on its stereochemistry, ensuring the enantiomeric purity of its analogs and related substances is paramount. nih.gov The synthesis of this compound must start from an enantiomerically pure precursor to yield the desired (S)-enantiomer. researchgate.netscience.gov The evaluation of stereochemical purity is typically accomplished using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. science.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to elute from the column at different times (retention times). By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess (ee) can be accurately calculated. This confirms that the final deuterated product maintains the high stereochemical purity of the starting material. The development of local anesthetics like ropivacaine as single enantiomers (eutomers) was a significant advancement to improve safety, and commercial ropivacaine consists of more than 99% of the S-form. nih.gov This standard of stereochemical purity must be verified in its deuterated analogs.

Advanced Bioanalytical Method Development Utilizing S Ropivacaine N Isopropyl D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantification

LC-MS/MS has become the preferred technique for the bioanalysis of ropivacaine (B1680718) due to its high sensitivity, specificity, and accuracy. nih.govmdpi.com The use of a stable isotope-labeled internal standard like (S)-Ropivacaine N-Isopropyl-d7 is integral to the success of these methodologies, compensating for potential variations during the analytical process. biopharmaservices.com

Selection and Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is critical for isolating ropivacaine and its metabolites from endogenous components in the biological matrix, thereby minimizing matrix effects and ensuring accurate quantification. nih.gov The selection of the stationary phase (column), mobile phase composition, and elution mode are key parameters that require careful optimization.

Reversed-phase chromatography is commonly employed for the analysis of ropivacaine. Columns such as C18 and Gemini NX-C18 are frequently utilized to achieve efficient separation. nih.govmdpi.combiointerfaceresearch.com The mobile phase typically consists of an aqueous component, often containing an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency, and an organic solvent, most commonly acetonitrile. nih.govnih.gov Separation can be achieved using either isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the proportion of the organic solvent is varied over time to enhance the resolution of analytes with different polarities. nih.govnih.gov For instance, one method utilized a gradient elution with a mobile phase of 0.05% formic acid in water and acetonitrile on a Gemini NX-18 column to separate ropivacaine and its metabolite, 3-OH-ropivacaine. nih.govmdpi.com

ParameterDescriptionReference
ColumnGemini NX-18, 3.0 × 100 mm (3 μm particles) nih.govmdpi.com
Mobile Phase A0.05% (V/V) formic acid in water nih.govmdpi.com
Mobile Phase BAcetonitrile nih.govmdpi.com
Flow Rate0.4 mL/min nih.govmdpi.com
Elution ModeGradient nih.govmdpi.com
Column Temperature15°C nih.govmdpi.com
Injection Volume1 µL nih.gov
Total Run Time7 minutes nih.govmdpi.com

Mass Spectrometric Detection Techniques and Ion Transition Optimization

Mass spectrometric detection, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for quantifying low concentrations of ropivacaine in biological samples. mdpi.com Electrospray ionization (ESI) in the positive ion mode is typically used for the ionization of ropivacaine and this compound. mdpi.com

The most common detection technique is Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. mdpi.com This enhances selectivity by filtering out ions with different mass-to-charge ratios. For ropivacaine, the protonated parent ion [M+H]⁺ at m/z 275.1 is selected as the precursor ion, which then fragments to a characteristic product ion at m/z 126.1. nih.gov For the internal standard, this compound (ropivacaine-d7), the transition monitored is from the precursor ion at m/z 282.1 to the product ion at m/z 133.1. nih.govfrontiersin.org Optimization of parameters such as spray voltage, vaporizer temperature, and gas pressures is essential to maximize the signal intensity for these transitions. mdpi.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ropivacaine275.1 / 275.3126.1 / 126.2 nih.govmdpi.comnih.gov
3-OH-ropivacaine291.1 / 291.0126.1 / 126.0 nih.govmdpi.comnih.gov
This compound (IS)282.1133.1 nih.govmdpi.com

Methodological Considerations for Internal Standard Integration and Application

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample processing and analysis. biopharmaservices.com A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. biopharmaservices.com A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. wuxiapptec.com This co-elution and similar ionization behavior allow it to effectively compensate for matrix effects, where endogenous components can suppress or enhance the analyte signal. wuxiapptec.com

The IS is added at a known, fixed concentration to all samples, including calibration standards, quality controls, and unknown study samples, ideally at the earliest stage of sample preparation. nih.govbiopharmaservices.com Quantification is then based on the ratio of the analyte peak area to the IS peak area. wuxiapptec.com This ratio is plotted against the analyte concentration to generate a calibration curve, which is then used to determine the concentration in unknown samples. mdpi.com The consistent use of this compound ensures the accuracy, precision, and reliability of the LC-MS/MS method for ropivacaine quantification. nih.govnih.gov

Sample Preparation Strategies for Complex Biological Matrices

Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures containing proteins, salts, lipids, and other endogenous substances that can interfere with LC-MS/MS analysis. researchgate.net Therefore, an effective sample preparation step is necessary to remove these interferences, concentrate the analyte, and ensure the compatibility of the sample with the analytical system. ijpsjournal.comlabrulez.com

Protein Precipitation and Liquid-Liquid Extraction Techniques

Protein precipitation (PPT) is a simple and rapid method for removing the bulk of proteins from plasma or serum samples. nih.gov It typically involves adding a water-miscible organic solvent, such as acetonitrile, to the sample. nih.govmdpi.com This denatures the proteins, causing them to precipitate out of the solution. After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte and the internal standard can be directly injected into the LC-MS/MS system or subjected to further cleanup. nih.govmdpi.com In one validated method, 500 µL of acetonitrile was used to deproteinize 200 µL of plasma sample that had been spiked with 100 µL of the internal standard solution. nih.govmdpi.com

Liquid-liquid extraction (LLE) is another common technique that separates the analyte from the biological matrix based on its partitioning between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govualberta.ca The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral form, which enhances its solubility in the organic solvent. After mixing and phase separation, the organic layer containing the analyte is collected, evaporated, and the residue is reconstituted in a solvent compatible with the mobile phase. nih.gov For example, a method for analyzing ropivacaine in cerebrospinal fluid involved extraction with ethyl acetate, followed by evaporation and reconstitution in methanol. nih.gov

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a highly selective and efficient sample cleanup technique that can provide cleaner extracts than PPT or LLE. nih.govresearchgate.net SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. The general procedure involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: Interfering substances are washed away with a solvent that does not elute the analyte.

Elution: The analyte of interest is recovered from the sorbent using a strong elution solvent.

For ropivacaine, reversed-phase SPE cartridges (e.g., C18) are often used. rsc.org More advanced techniques, such as the use of molecularly imprinted polymers (MIPs), have also been developed. rsc.orgnih.gov MIPs are highly cross-linked polymers engineered with specific recognition sites for a target analyte or its structural analogues, offering superior selectivity and sample cleanup. nih.gov

Rigorous Bioanalytical Method Validation for Assays Employing Deuterated Internal Standards

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. This validation demonstrates the method's performance characteristics, ensuring that the quantitative data generated are accurate and reproducible. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. researchgate.netfda.gov When using a deuterated internal standard like this compound, the validation encompasses several key parameters.

Assessment of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu In bioanalysis, this includes endogenous matrix components, metabolites, and co-administered drugs. LC-MS/MS methods offer high selectivity and specificity. nih.govnih.gov

The use of this compound, with its distinct mass-to-charge ratio (m/z) compared to the unlabeled Ropivacaine, is fundamental to achieving specificity in mass spectrometric detection. frontiersin.orgnih.gov Validation protocols typically involve analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of Ropivacaine and its deuterated internal standard. europa.eu For a method to be deemed selective, the response of any interfering components in the blank samples should not exceed 20% of the response at the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. europa.eu In methods developed for Ropivacaine, this compound is monitored through the selective fragmentation of its parent ion (m/z 282.1) to a specific product ion (m/z 133.1), ensuring that only this specific compound is measured as the internal standard. frontiersin.orgnih.gov

Evaluation of Linearity and Calibration Curve Performance

Linearity demonstrates the direct proportionality between the instrument's response and the concentration of the analyte over a specified range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The performance of this curve is crucial for accurate quantification.

For Ropivacaine assays using this compound, linearity has been successfully established over wide concentration ranges. For instance, one method was validated in a range of 0.5-3000 ng/mL. nih.gov Another study demonstrated linearity for Ropivacaine between 0.5 and 1,000 ng/mL in plasma. nih.gov The reliability of the curve is typically assessed by the correlation coefficient (R), which should ideally be close to 1. nih.gov A weighted regression model, such as 1/y², is often used to ensure accuracy across the entire concentration range. nih.gov

Table 1: Example of Calibration Curve Performance for Ropivacaine

Parameter Value Source
Concentration Range 0.5 - 1,000 ng/mL nih.gov
Regression Model Weighted Least Squares (1/y²) nih.gov

Precision and Accuracy Determination

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true concentration. Both are assessed at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations.

Validation guidelines generally accept precision values (expressed as the coefficient of variation, CV%) and accuracy values (expressed as bias %) to be within ±15% for QC samples and within ±20% for the LLOQ. frontiersin.org Studies utilizing this compound have demonstrated excellent performance, with precision reported in the range of 6.2%-14.7% and accuracy between 93.6% and 113.7%. nih.gov The analysis of replicate QC samples within the same analytical run (intra-run) and in different runs (inter-run) confirms the method's reproducibility. nih.gov

Table 2: Intra-Run Precision and Accuracy for Ropivacaine Quantification

Nominal Concentration (ng/mL) Mean Measured Concentration (ng/mL) (±SD) Precision (CV%) Accuracy (bias%)
0.5 0.50 (±0.04) 8.0 0.1
2 2.16 (±0.09) 4.3 8.2
30 28.49 (±2.14) 7.5 -5.0
750 747.88 (±20.19) 2.7 -0.3

Data sourced from a study validating an LC-MS/MS method for Ropivacaine in plasma. frontiersin.org

Recovery and Matrix Effect Assessment

Recovery is the efficiency of the extraction process, while the matrix effect refers to the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological sample. A stable isotope-labeled internal standard like this compound is ideal for mitigating these issues, as it is affected by matrix components and extraction inconsistencies in a manner very similar to the unlabeled analyte. kcasbio.com

The assessment involves comparing the analyte's response in a pre-extraction spiked sample to a post-extraction spiked sample to determine recovery. nih.gov The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution. nih.gov The internal standard-normalized matrix factor is then calculated, and its coefficient of variation (CV) across different lots of the matrix should be below 15% to indicate that the internal standard adequately compensates for the matrix effect. nih.gov

Table 3: Bioanalytical Method Performance Parameters

Parameter Acceptance Criteria Typical Finding with this compound
Recovery Consistent and reproducible High and consistent recovery reported researchgate.net

Stability Profiling in Biological Samples

Establishing the stability of the analyte in the biological matrix is a critical component of method validation. This ensures that the measured concentration reflects the actual concentration in the sample at the time of collection. Stability is evaluated under various conditions that mimic sample handling and storage.

Key stability tests include:

Freeze-Thaw Stability: Assesses the effect of repeated freezing and thawing cycles on the analyte.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.

Long-Term Stability: Evaluates the analyte's stability under frozen storage conditions over an extended period.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before analysis.

For each stability test, the mean concentration of the stored QC samples is compared to that of freshly prepared samples. The deviation should typically be within ±15%. mdpi.com Studies have shown that Ropivacaine solutions can be stable for up to 6 months when stored at 4°C. nih.gov The stability of Ropivacaine and its metabolites in biological matrices like plasma is crucial for ensuring the integrity of samples from collection through to analysis. nih.gov

Applications of S Ropivacaine N Isopropyl D7 in Pharmacokinetic Research Methodologies

Utilization as an Internal Standard in Preclinical Pharmacokinetic Profiling

In preclinical pharmacokinetic (PK) profiling, the primary goal is to understand how a drug is absorbed, distributed, metabolized, and excreted by an organism. Accurate quantification of the drug's concentration in biological matrices like plasma, serum, and various tissues over time is essential. (S)-Ropivacaine N-Isopropyl-d7 is widely employed as an internal standard (IS) in LC-MS/MS-based bioanalytical methods to ensure the robustness and precision of these measurements. researchgate.netmdpi.com

During sample preparation and analysis, unavoidable variations can occur, such as loss of analyte during extraction, fluctuations in instrument response, and ion suppression or enhancement effects in the mass spectrometer. An internal standard is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. mdpi.com Because this compound behaves almost identically to ropivacaine (B1680718) throughout the extraction, chromatography, and ionization processes, any variations affecting the analyte will proportionally affect the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and reproducible quantification. mdpi.comnih.gov This is crucial for constructing reliable concentration-time profiles and deriving key PK parameters.

Several validated LC-MS/MS methods for determining ropivacaine concentrations in biological samples explicitly describe the use of ropivacaine-d7 as the internal standard to ensure methodological robustness and control for variability. mdpi.commdpi.com

Table 1: LC-MS/MS Methodological Parameters for Ropivacaine Quantification Using this compound as an Internal Standard
Parameter(S)-Ropivacaine (Analyte)This compound (Internal Standard)Reference
Parent Ion (m/z)275.1282.1 nih.govresearchgate.net
Fragment Ion (m/z)126.1133.1 nih.govresearchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive Mode nih.gov
Sample PreparationProtein precipitation with acetonitrile mdpi.comnih.gov
Typical MatrixHuman Plasma, Rat Plasma, Tissue Homogenates nih.govfrontiersin.org

Methodological Frameworks for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro and In Vivo Models

ADME studies are fundamental to drug development, providing critical insights into a compound's pharmacokinetic behavior. This compound is an indispensable tool within the analytical methodologies that support these studies for ropivacaine.

Absorption and Distribution: In in vivo models, after administration of ropivacaine, blood and tissue samples are collected at various time points to characterize the rates of absorption and the extent of distribution into different organs. frontiersin.orgnih.gov For instance, in a study examining the tissue distribution of ropivacaine in rats, plasma and various tissues (e.g., brain, liver, heart, muscle) were analyzed. frontiersin.org In such frameworks, this compound is added to the collected plasma samples and tissue homogenates prior to analysis. nih.govfrontiersin.org Its use allows for the precise quantification of ropivacaine concentrations, which is necessary to determine parameters like peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the volume of distribution. mdpi.comfrontiersin.org

Metabolism: Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4), to form metabolites such as 3-OH-ropivacaine and 2′,6′-pipecoloxylidide. mdpi.comnih.gov Methodological frameworks designed to study this metabolism, both in vitro (e.g., using liver microsomes) and in vivo, rely on LC-MS/MS to simultaneously quantify the parent drug and its metabolites. nih.gov this compound serves as the internal standard for the parent drug, and in some cases, its stable isotope-labeled counterparts for the metabolites are also used to ensure accurate measurement of metabolic rates and pathways. nih.gov

Excretion: Studies to determine the routes and rates of ropivacaine elimination involve the collection and analysis of urine and feces. nih.gov The analytical methods for these matrices also benefit from the inclusion of this compound to correct for matrix effects and ensure accurate quantification of the excreted drug and its metabolites.

Table 2: Example Pharmacokinetic Parameters of Ropivacaine from an In Vivo Study Utilizing a Deuterated Internal Standard
Pharmacokinetic ParameterValue (Mean ± SD)UnitReference
Cmax (Peak Plasma Concentration)167.5 ± 28.3ng/mL mdpi.com
Tmax (Time to Peak Concentration)1.3 ± 0.2h mdpi.com
Terminal Elimination Half-life (t½)19.4 ± 2.8h mdpi.com

Isotopic Dilution Approaches for Enhancing Quantitative Accuracy in Pharmacokinetic Studies

The use of this compound is a direct application of the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold standard for quantitative analysis. This approach significantly enhances the accuracy and precision of pharmacokinetic measurements. mdpi.com

The fundamental principle of isotopic dilution is that the stable isotope-labeled internal standard is chemically indistinguishable from the analyte in terms of its behavior during sample processing and chromatographic separation. mdpi.com When a known amount of this compound is added to a biological sample, it equilibrates with the endogenous, non-labeled ropivacaine. Any subsequent loss of material during the multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will affect both the labeled and unlabeled compounds equally.

Contributions to Drug Metabolism and Metabolite Identification Research

Integration in In Vitro Metabolic Stability and Metabolite Identification Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict a drug's metabolic clearance in the body. bioivt.combioivt.com These assays typically involve incubating a test compound with liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comthermofisher.com The rate at which the parent drug disappears over time is measured to determine its metabolic stability. bioivt.com

In this context, (S)-Ropivacaine N-Isopropyl-d7 is employed as an ideal internal standard. When added to the incubation mixture at a known concentration, it co-extracts with the non-labeled ropivacaine (B1680718) and its metabolites. During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard helps to correct for variations in sample preparation and instrument response, ensuring accurate quantification of the parent drug's depletion.

For metabolite identification, the known mass shift of the deuterated analog is a powerful tool. Researchers can anticipate the masses of deuterated metabolites based on common metabolic transformations (e.g., hydroxylation, N-dealkylation). By comparing the mass spectra of samples from incubations with and without the deuterated ropivacaine, metabolites can be confidently identified. The presence of a "doublet" of peaks—one for the unlabeled metabolite and one for its corresponding deuterated version separated by 7 mass units—confirms that the detected molecule is a derivative of ropivacaine.

Strategies for Quantification of Ropivacaine Metabolites Using Deuterated Analogs

Accurate quantification of drug metabolites in biological matrices like plasma and urine is essential for understanding a drug's pharmacokinetic profile. This compound (also referred to as ropivacaine-d7) is widely used as an internal standard in LC-MS/MS methods developed for the precise measurement of ropivacaine and its primary metabolites. mdpi.comnih.gov Its use enhances the robustness and accuracy of the analytical method. mdpi.com

The strategy involves adding a fixed concentration of ropivacaine-d7 to all samples, including calibration standards, quality controls, and the unknown study samples. nih.govmdpi.com During LC-MS/MS analysis, the instrument monitors specific mass transitions for both the non-labeled analytes (ropivacaine and its metabolites) and the deuterated internal standard. For instance, ropivacaine might be monitored for the transition of its parent ion (m/z 275.1) to a specific fragment ion (m/z 126.1), while its metabolite 3-OH-ropivacaine is monitored for its transition (m/z 291.1 to m/z 126.1). nih.gov Concurrently, ropivacaine-d7 is monitored through its unique transition (e.g., m/z 282.1 to m/z 133.1). nih.gov

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and calculate the concentration of the analyte in the unknown samples. This ratioing technique effectively compensates for any loss of analyte during sample processing or fluctuations in the mass spectrometer's signal, leading to high precision and accuracy. nih.govnih.gov

Table 1: Examples of LC-MS/MS Method Parameters for Ropivacaine Quantification Using Ropivacaine-d7 Internal Standard
Analyte(s)Biological MatrixInternal Standard (IS)IS ConcentrationCalibration RangeReference
Ropivacaine, 3-OH-ropivacainePlasmaRopivacaine-d762.5 ng/mL0.5-1000 ng/mL (Ropivacaine) 1-1000 ng/mL (3-OH-ropivacaine) nih.gov
Ropivacaine and its major metabolitesUrine[2H7]ropivacaineNot specified5-2000 nmol/L nih.gov
Ropivacaine, 3-OH-ropivacainePlasmaRopivacaine-d762.5 ng/mL0.5-1000 ng/mL (Ropivacaine) 1-1000 ng/mL (3-OH-ropivacaine) mdpi.com

Emerging Research Directions and Future Perspectives in Deuterated Compound Applications

Advancements in Analytical Platforms for Deuterated Internal Standard Quantification

The use of deuterated compounds, such as (S)-Ropivacaine N-Isopropyl-d7, as internal standards is fundamental to achieving precision and accuracy in quantitative bioanalysis. clearsynth.com An internal standard is essential for correcting variability during sample preparation and instrumental analysis. scispace.com Stable isotopically labeled (SIL) internal standards are the preferred choice, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, because their chemical and physical properties are nearly identical to the analyte, in this case, Ropivacaine (B1680718). scispace.com This similarity ensures they behave alike during extraction, chromatography, and ionization, thus compensating for matrix effects and fluctuations in instrument response. clearsynth.comtexilajournal.com

Recent decades have witnessed significant advancements in analytical technologies, enhancing the quantification of deuterated standards with unprecedented sensitivity and specificity. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), often using triple quadrupole mass spectrometers, stands out as the most accurate and robust platform for this purpose. lcms.cz

Key technological advancements include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Compared to traditional HPLC, UHPLC systems use columns with smaller particle sizes, which allows for higher pressure, resulting in faster analysis times, improved resolution, and greater sensitivity. lcms.cz This leads to more efficient separation of the analyte from other compounds in a complex matrix like plasma. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique provides exceptional selectivity and sensitivity. In a typical analysis of Ropivacaine using this compound, the mass spectrometer is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). nih.govnih.gov For Ropivacaine, a common transition is m/z 275.1 → 84 Da, while for its d7-labeled internal standard, the transition is m/z 282.1 → 85.1 Da. nih.gov This specificity allows for accurate quantification even at very low concentrations.

High-Resolution Mass Spectrometry (HRMS): While triple quadrupole instruments are common, HRMS platforms like Orbitrap and Time-of-Flight (TOF) analyzers are also being employed. These instruments provide even greater mass accuracy and resolution, which can help in identifying and eliminating potential interferences, further improving data quality.

Improved Ionization Techniques: Advancements in electrospray ionization (ESI) sources have led to more stable and efficient ionization, which is critical for achieving reproducible and sensitive measurements of the analyte and the deuterated internal standard.

These advancements collectively enable the development of highly sensitive, selective, and rapid analytical methods. For instance, validated LC-MS/MS methods can quantify Ropivacaine in human plasma at concentrations as low as 0.5 to 1.0 ng/mL. nih.govmdpi.com The use of a deuterated internal standard like this compound is critical to the success of these methods, ensuring the reliability and accuracy of the pharmacokinetic data obtained. mdpi.com

Table 1: Impact of Analytical Platform Advancements on Deuterated Standard Quantification

Technological AdvancementPrimary BenefitImpact on Quantification of this compound
UHPLC SystemsIncreased speed, resolution, and sensitivity. lcms.czAllows for faster sample throughput and better separation from endogenous plasma components, leading to more accurate results.
Triple Quadrupole MS/MSHigh selectivity and sensitivity through Multiple Reaction Monitoring (MRM). lcms.cznih.govEnables precise quantification by monitoring specific mass transitions for both Ropivacaine and its d7-standard, minimizing interferences. nih.gov
High-Resolution Mass Spectrometry (HRMS)Superior mass accuracy and resolution.Provides greater confidence in analyte identification and can resolve isobaric interferences that might affect lower-resolution instruments.
Advanced Ionization SourcesImproved ionization efficiency and stability.Reduces signal variability and enhances sensitivity, ensuring consistent and reproducible measurement of the analyte-to-internal standard ratio.

Broadening the Scope of Isotopic Applications in Specialized Pharmaceutical Investigations

The application of isotopic labeling, particularly deuteration, in pharmaceutical sciences extends far beyond its use in internal standards for analytical quantification. musechem.com It has become a pivotal tool in various stages of drug discovery and development, offering profound insights into a drug's behavior and providing pathways to create superior therapeutics. musechem.comnih.gov

One of the most significant areas of application is in the study of pharmacokinetics, including the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov By replacing hydrogen atoms with deuterium (B1214612) at specific molecular positions, researchers can create drugs with altered metabolic profiles. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond. clearsynthdiscovery.com

This principle has led to several specialized applications:

Improving Metabolic Stability: Deuteration can slow down a drug's metabolism, which can extend its half-life in the body. clearsynthdiscovery.com This may allow for less frequent dosing, improving patient convenience and adherence. clearsynthdiscovery.com This strategy, sometimes called a "deuterium switch," has been successfully applied to develop new chemical entities with improved pharmacokinetic properties. nih.gov

Reducing Toxic Metabolite Formation: In some cases, a drug's toxicity is caused by the formation of reactive or harmful metabolites. By placing deuterium at the site of metabolic attack, the formation of these toxic byproducts can be reduced, potentially leading to a safer drug profile. clearsynthdiscovery.comnih.gov

Elucidating Metabolic Pathways: Isotopic labeling is a powerful technique for tracing the metabolic fate of a drug. simsonpharma.com By analyzing the structure of metabolites containing the isotopic label, scientists can identify the metabolic pathways and the enzymes involved in the drug's breakdown. semanticscholar.org This information is crucial for understanding potential drug-drug interactions and predicting a drug's behavior in different patient populations. nih.gov

Bioavailability Studies: Stable isotope-labeled drugs can be used in "microdosing" studies or in conjunction with the non-labeled drug to precisely determine absolute bioavailability without discontinuing patient therapy. nih.gov

The approval of deuterated drugs, such as Deutetrabenazine for treating chorea associated with Huntington's disease, has validated the therapeutic potential of this approach. wikipedia.orgresearchgate.netresearchgate.net Deutetrabenazine is a deuterated version of tetrabenazine (B1681281) with a longer half-life, which contributes to its clinical profile. wikipedia.org These successes are driving further research into the development of other deuterated compounds for a wide range of diseases. researchgate.net

Table 2: Applications of Isotopic Labeling in Pharmaceutical Research

Application AreaObjectiveMechanism/PrincipleExample Outcome
Pharmacokinetics (PK) ModificationImprove a drug's metabolic profile. researchgate.netUtilizing the kinetic isotope effect to slow enzymatic metabolism. Longer drug half-life, potentially allowing for reduced dosing frequency. clearsynthdiscovery.com
Toxicology StudiesEnhance drug safety. nih.govDeuteration at specific sites to block or slow the formation of toxic metabolites. nih.govReduced production of harmful byproducts, leading to an improved safety profile.
Metabolism (ADME) StudiesUnderstand how a drug is processed by the body. Using the isotope label as a tracer to identify and quantify metabolites in biological samples. simsonpharma.comDetailed mapping of metabolic pathways and identification of key metabolizing enzymes.
Bioavailability AssessmentDetermine the fraction of an administered dose that reaches systemic circulation. nih.govCo-administering intravenous labeled drug with oral non-labeled drug.Precise calculation of absolute bioavailability, aiding in dose optimization.

Q & A

Basic Research Questions

Q. How is (S)-Ropivacaine N-Isopropyl-d7 synthesized, and what methods ensure isotopic purity?

  • Methodological Answer : Synthesis involves substituting the isopropyl group with deuterium at seven positions (N-isopropyl-d7). Deuterated reagents (e.g., D7-isopropylamine) are used under controlled conditions to minimize proton exchange. Isotopic purity (>99%) is validated via ¹H NMR (absence of proton signals in deuterated regions) and mass spectrometry (molecular ion peaks at m/z 236.75 g/mol for Propazine-d7 analogs) . Reaction conditions (temperature, solvent purity) must align with USP guidelines for related compounds to avoid isotopic scrambling .

Q. What analytical techniques are used to validate the chemical structure and isotopic labeling of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹³C and ²H NMR confirm deuterium incorporation and chiral integrity. For example, the (S)-enantiomer’s stereochemistry is verified by comparing chemical shifts with non-deuterated Ropivacaine (C17H26N2O, MW 274.40) .
  • High-Performance Liquid Chromatography (HPLC) : USP methods for Ropivacaine Hydrochloride (e.g., C18 column, mobile phase: 0.1M phosphate buffer pH 3.0/acetonitrile) are adapted, with retention times adjusted for deuterated analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns (e.g., D7 vs. D0 peaks) and quantifies isotopic enrichment .

Q. How is enantiomeric purity ensured during synthesis?

  • Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based columns) separate (S)- and (R)-enantiomers. Purity thresholds (>99.5%) are validated using chiral HPLC with UV detection at 254 nm, referencing USP Ropivacaine Related Compound B RS ((R)-ropivacaine hydrochloride) as a control . Reaction intermediates are monitored for racemization via polarimetry .

Advanced Research Questions

Q. How should preclinical studies compare the pharmacokinetic (PK) profile of this compound with non-deuterated analogs?

  • Methodological Answer :

  • Study Design : Use a crossover design in animal models (e.g., rodents) with IV/IM administration. Measure plasma concentrations via LC-MS/MS, focusing on deuterium’s kinetic isotope effect (KIE) on metabolism (e.g., CYP3A4-mediated clearance) .
  • Statistical Analysis : Apply mixed-effects models to account for inter-subject variability. Report outcomes using NIH guidelines for preclinical data (e.g., mean ± SEM, n ≥ 6) .
  • Ethical Compliance : Follow institutional animal care protocols (IACUC) and include negative controls (vehicle-only groups) .

Q. How can researchers resolve contradictions in reported tissue-selective efficacy data for deuterated Ropivacaine analogs?

  • Methodological Answer :

  • Data Audit : Re-analyze raw datasets for confounding variables (e.g., dosing intervals, tissue sampling timepoints). For example, discrepancies in nerve-block duration may arise from differences in local blood flow or injection technique .
  • Meta-Analysis : Pool data from multiple studies using PRISMA guidelines, stratifying by deuterium substitution sites and experimental models (e.g., in vitro vs. in vivo) .
  • Mechanistic Studies : Conduct isotope tracing (²H NMR) in target tissues to correlate deuterium retention with prolonged efficacy .

Q. What best practices ensure reproducibility in deuterated Ropivacaine studies?

  • Methodological Answer :

  • Material Documentation : Report deuterium source (e.g., vendor, lot number), synthetic routes, and storage conditions (-20°C under argon) to prevent deuteration loss .
  • Analytical Replication : Cross-validate results using orthogonal methods (e.g., NMR + MS) and share raw data via repositories like Zenodo .
  • Peer Review : Pre-publish protocols on platforms like bioRxiv to solicit methodological feedback .

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